5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid is a synthetic compound with a molecular weight of 313.23 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethoxy phenyl group, and an isoxazole ring, making it a unique and valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes or alkenes . One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents under conventional heating conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction rates and yields. For instance, dry DMF can be used as a solvent under microwave irradiation at 120°C for 1 hour . This method is advantageous due to its efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethyl group attached to a phenyl ring.
Cyclopropyl derivatives: Compounds containing a cyclopropyl group.
Uniqueness
5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the isoxazole ring contributes to its diverse biological activities .
Properties
IUPAC Name |
5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)21-9-4-2-1-3-8(9)11-10(13(19)20)12(22-18-11)7-5-6-7/h1-4,7H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQCHFZTRPZSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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